6-Bromo-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone
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Overview
Description
6-Bromo-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorobenzylamine and 6-bromo-2-aminobenzamide.
Condensation Reaction: The starting materials undergo a condensation reaction under acidic or basic conditions to form the quinazolinone core.
Bromination: The bromination step introduces the bromine atom at the 6th position of the quinazolinone ring.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinones with different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(2,6-dichlorobenzyl)-4(3H)-quinazolinone
- 6-Chloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone
- 6-Bromo-3-(2,6-difluorobenzyl)-4(3H)-quinazolinone
Uniqueness
6-Bromo-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
6-Bromo-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone is a member of the quinazolinone family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound's unique structure, featuring bromine and dichlorobenzyl substituents, contributes to its potential therapeutic applications.
Property | Details |
---|---|
CAS Number | 832114-34-8 |
Molecular Formula | C15H9BrCl2N2O |
Molecular Weight | 384.1 g/mol |
IUPAC Name | 7-bromo-3-[(2,6-dichlorophenyl)methyl]quinazolin-4-one |
InChI Key | JMFUQJRXEJXCGR-UHFFFAOYSA-N |
Antimicrobial Activity
Quinazolinones have been extensively studied for their antimicrobial properties. In a recent study, various quinazolinone derivatives were synthesized and evaluated against a range of bacterial and fungal strains. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Table: Antimicrobial Activity of Quinazolinone Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | S. aureus | 18 |
E. coli | 15 | |
Pseudomonas aeruginosa | 12 |
Anticancer Activity
The anticancer potential of quinazolinones has also been documented. Studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that certain derivatives induced apoptosis in A549 lung cancer cells.
Case Study: Cytotoxicity Evaluation
A recent evaluation of quinazolinone derivatives revealed varying degrees of cytotoxicity across different cancer cell lines:
- A549 (Lung Cancer) : IC50 = 5.9 μM
- MCF-7 (Breast Cancer) : IC50 = 10 μM
- SW-480 (Colon Cancer) : IC50 = 12 μM
These findings suggest that modifications to the quinazolinone structure can enhance anticancer activity.
Anti-inflammatory Activity
The anti-inflammatory effects of quinazolinones have been assessed using carrageenan-induced paw edema models in rats. Compounds similar to this compound demonstrated significant reductions in inflammation comparable to standard anti-inflammatory drugs like ibuprofen.
Table: Anti-inflammatory Activity Results
Compound | Edema Reduction (%) |
---|---|
This compound | 65% |
Ibuprofen | 70% |
The biological activity of quinazolinones is largely attributed to their ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Inhibition of Kinases : Quinazolinone derivatives can inhibit various kinases involved in cell signaling pathways, leading to reduced proliferation in cancer cells.
- Disruption of DNA Synthesis : Some compounds may interfere with DNA replication processes, contributing to their cytotoxic effects.
- Modulation of Inflammatory Pathways : By inhibiting pro-inflammatory cytokines, these compounds can effectively reduce inflammation.
Properties
CAS No. |
853318-69-1 |
---|---|
Molecular Formula |
C15H9BrCl2N2O |
Molecular Weight |
384.1 g/mol |
IUPAC Name |
6-bromo-3-[(2,6-dichlorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H9BrCl2N2O/c16-9-4-5-14-10(6-9)15(21)20(8-19-14)7-11-12(17)2-1-3-13(11)18/h1-6,8H,7H2 |
InChI Key |
GPBMRVUYZHDIAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)C=C(C=C3)Br)Cl |
Origin of Product |
United States |
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